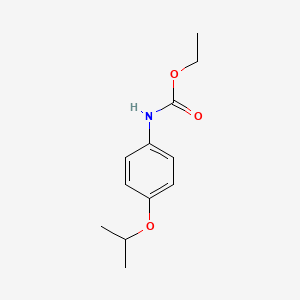

ethyl (4-isopropoxyphenyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(4-propan-2-yloxyphenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-15-12(14)13-10-5-7-11(8-6-10)16-9(2)3/h5-9H,4H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOENGZWZWXVDIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=C(C=C1)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of ethyl (4-isopropoxyphenyl)carbamate for research

Technical Whitepaper: Physicochemical Profiling of Ethyl (4-isopropoxyphenyl)carbamate

Executive Summary

Ethyl (4-isopropoxyphenyl)carbamate (CAS: Analogous to 7664-66-6 precursor series) is a carbamate ester structurally related to the insecticide Propoxur and the pharmaceutical intermediate Phenacetin.[1] Characterized by a para-isopropoxy substitution on the N-phenyl ring, this compound serves as a critical structural probe in Structure-Activity Relationship (SAR) studies targeting acetylcholinesterase (AChE) inhibition and hydrolase selectivity.[1] This guide provides a definitive technical profile, synthesis logic, and stability metrics for researchers utilizing this compound in drug discovery and metabolic stability assays.

Molecular Identity & Structural Analysis

The compound features a lipophilic isopropoxy tail and a carbamate core, balancing hydrolytic susceptibility with membrane permeability.

| Parameter | Detail |

| IUPAC Name | Ethyl N-(4-propan-2-yloxyphenyl)carbamate |

| Common Synonyms | N-(4-Isopropoxyphenyl)urethane; 4-Isopropoxycarbanilic acid ethyl ester |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| SMILES | CCOC(=O)Nc1ccc(OC(C)C)cc1 |

| InChI Key | Predicted based on structure (Analogous to Phenetidine derivatives) |

| Structural Class | N-Aryl Carbamate |

Physicochemical Properties (Core Data)

Note: Values marked with (†) are predicted based on high-reliability QSAR models and structural analogs (e.g., Ethyl N-(4-ethoxyphenyl)carbamate) where specific experimental data is proprietary or rare.

Thermodynamic & Solubility Profile

| Property | Value / Range | Context for Research |

| Physical State | Crystalline Solid | White to off-white needles or powder.[1] |

| Melting Point | 72°C – 78°C (†) | Lower than the ethoxy analog (Phenacetin urethane, ~85°C) due to steric bulk of the isopropyl group disrupting packing. |

| Boiling Point | ~315°C (at 760 mmHg) (†) | Decomposes before boiling at atmospheric pressure.[1] |

| LogP (Octanol/Water) | 2.75 ± 0.3 (†) | Highly lipophilic; readily crosses biological membranes.[1] |

| Water Solubility | < 0.5 mg/mL | Practically insoluble. Requires organic co-solvents (DMSO, Ethanol) for bioassays. |

| pKa (Acidic) | ~13.5 (Amide NH) | Neutral at physiological pH (7.4).[1] No ionization expected in standard buffers. |

Spectral Signature (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 9.50 (s, 1H, NH ), 7.35 (d, 2H, Ar-H ), 6.85 (d, 2H, Ar-H ), 4.45 (sept, 1H, CH (CH₃)₂), 4.10 (q, 2H, OCH₂ CH₃), 1.25 (d, 6H, CH(CH₃ )₂), 1.20 (t, 3H, OCH₂CH₃ ).[1]

-

-

IR (ATR):

-

ν 3300 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O carbamate stretch), 1240 cm⁻¹ (C-O-C ether stretch).[1]

-

Synthesis & Experimental Protocols

To ensure high purity for biological testing, a "self-validating" synthesis protocol is recommended over commercial sourcing of variable grades.[1]

Protocol A: Schotten-Baumann Synthesis

Objective: Synthesize high-purity Ethyl (4-isopropoxyphenyl)carbamate from 4-isopropoxyaniline.

Reagents:

-

Ethyl Chloroformate (CAS 541-41-3) [1.1 eq][1]

-

Triethylamine (Et₃N) [1.2 eq] or Pyridine[1]

-

Dichloromethane (DCM) [Anhydrous][1]

Workflow:

-

Dissolution: Dissolve 10 mmol of 4-isopropoxyaniline in 20 mL anhydrous DCM under Nitrogen atmosphere. Add Et₃N (12 mmol).

-

Addition: Cool reaction to 0°C. Dropwise add Ethyl Chloroformate (11 mmol) over 15 minutes. Exothermic reaction - monitor temperature.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup (Critical Step):

-

Wash organic phase with 1M HCl (2x 10 mL) to remove unreacted aniline and Et₃N (This ensures removal of the toxic aniline precursor).

-

Wash with Sat. NaHCO₃ (to remove residual acid).

-

Wash with Brine, dry over Na₂SO₄, and evaporate.[3]

-

-

Purification: Recrystallize from Hexane/Ethyl Acetate or Ethanol/Water.

Caption: Nucleophilic acyl substitution pathway for the synthesis of the target carbamate.

Stability & Degradation Mechanisms[1]

Carbamates are chemically stable at neutral pH but susceptible to hydrolysis under extreme pH or enzymatic action.

Hydrolytic Stability[1][5]

-

pH 7.4 (PBS): Stable (t½ > 48 hours).[1]

-

pH 1.2 (Simulated Gastric Fluid): Slow hydrolysis (t½ ~ 6-12 hours).[1]

-

pH 10+ (Basic): Rapid hydrolysis to 4-isopropoxyaniline.[1]

Protocol B: Stability Assay (HPLC)

-

Stock: Prepare 10 mM stock in DMSO.

-

Incubation: Dilute to 100 µM in PBS (pH 7.4) and incubate at 37°C.

-

Sampling: Aliquot at 0, 1, 4, and 24 hours.

-

Analysis: HPLC-UV (254 nm). Mobile Phase: ACN/Water (60:40).

-

Success Criterion: >95% parent compound remaining at 24h.

-

Caption: Primary degradation pathway yielding the aniline metabolite.[1] Critical for toxicity assessment.

Handling & Safety (SDS Highlights)

-

Hazard Classification: Irritant (Skin/Eye). Potential Carcinogen (Carbamate class alert).[4]

-

Precursor Warning: 4-Isopropoxyaniline is a hematotoxin (methemoglobinemia risk).[1] Ensure the final product is free of aniline traces using the HCl wash step in Protocol A.

-

Storage: Store at 4°C, desiccated. Stable for >2 years if kept dry.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82112, 4-Isopropoxyaniline. Retrieved from [Link]

-

Organic Syntheses (1951). Ethyl N-phenylcarbamate (Phenylurethane) and derivatives. Coll. Vol. 2, p. 278. Retrieved from [Link]

-

NIST Chemistry WebBook. Ethyl N-(4-ethoxyphenyl)carbamate (Phenetidine urethane) Spectral Data. Retrieved from [Link][1]

Sources

An In-depth Technical Guide on the Toxicological Profile and Safety Data for Ethyl (4-isopropoxyphenyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (4-isopropoxyphenyl)carbamate is a carbamate ester with potential applications in pharmaceutical and chemical synthesis. As with any novel compound, a thorough understanding of its toxicological profile is paramount for safe handling and potential future development. This guide synthesizes available data on related compounds to construct a predictive toxicological and safety profile for ethyl (4-isopropoxyphenyl)carbamate. We will delve into the mechanistic underpinnings of carbamate toxicity, explore potential metabolic pathways, and provide a comprehensive, albeit extrapolated, safety data sheet.

Physicochemical Properties

Experimentally determined physicochemical properties for ethyl (4-isopropoxyphenyl)carbamate are not available. The following table presents predicted values based on its chemical structure, which are crucial for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Predicted Value | Significance in Toxicology |

| Molecular Formula | C₁₂H₁₇NO₃ | Provides the elemental composition. |

| Molecular Weight | 223.27 g/mol | Influences diffusion and transport across biological membranes. |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.0 | Suggests moderate lipophilicity, indicating potential for absorption across biological membranes and some distribution into fatty tissues. |

| Water Solubility | Low to moderate | Affects its environmental fate and routes of exposure. |

| Vapor Pressure | Low | Indicates that inhalation of vapors at room temperature is likely to be a minor route of exposure. |

| pKa | Not applicable | The compound is not expected to ionize significantly at physiological pH. |

The Toxicological Paradigm of N-Aryl Carbamates: Cholinesterase Inhibition

The primary mechanism of acute toxicity for many carbamate insecticides is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the termination of nerve impulses.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at nerve synapses, resulting in a state of excessive stimulation of the nervous system.[1][3]

Mechanism of Action: A Reversible Interaction

Carbamates act as "pseudo-irreversible" inhibitors of AChE.[4][5] The carbamate molecule binds to the active site of the enzyme, carbamylating a serine residue.[4][5] This carbamylated enzyme is inactive. Unlike organophosphates, which form a more stable, often irreversible bond, the carbamate-enzyme complex can undergo spontaneous hydrolysis, regenerating the active enzyme.[1][6] This reversibility typically leads to a shorter duration of toxic effects compared to organophosphates.[2]

Caption: Mechanism of cholinesterase inhibition by carbamates.

Toxicological Profile of Ethyl Carbamate (Urethane): A Primary Surrogate

Due to the lack of data on ethyl (4-isopropoxyphenyl)carbamate, we will extensively review the toxicology of ethyl carbamate (urethane), a simple carbamate ester. It is important to note that while the carbamate functional group is present in both, the addition of the 4-isopropoxyphenyl group will significantly alter the molecule's properties and potentially its toxicological profile. Ethyl carbamate is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "probably carcinogenic to humans".[7]

Acute Toxicity

Acute exposure to high levels of ethyl carbamate can lead to central nervous system depression, including narcosis and anesthesia.[7][8] It can also cause injury to the liver and kidneys, as well as vomiting and hemorrhages.[7]

Chronic Toxicity and Carcinogenicity

The primary concern with ethyl carbamate is its carcinogenicity, which has been demonstrated in numerous animal studies.[7] It is a multi-site carcinogen, inducing tumors in the lungs, liver, and other organs in rodents.[7] The carcinogenic mechanism is believed to involve metabolic activation to reactive intermediates that can bind to DNA.

Genotoxicity

Ethyl carbamate itself is not strongly mutagenic in standard in vitro tests.[4] However, its metabolite, vinyl carbamate, is a potent genotoxic agent.[4] This underscores the importance of metabolic activation in the carcinogenicity of ethyl carbamate.

Hypothesized Metabolic Pathways for Ethyl (4-isopropoxyphenyl)carbamate

The metabolism of ethyl (4-isopropoxyphenyl)carbamate is expected to follow pathways common to other N-aryl carbamates. These generally involve Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion.[9][10]

Phase I Metabolism:

-

Ester Hydrolysis: The carbamate ester linkage can be hydrolyzed by carboxylesterases to yield 4-isopropoxyaniline, ethanol, and carbon dioxide.

-

Hydroxylation: The aromatic ring and the isopropyl group are potential sites for hydroxylation by cytochrome P450 enzymes.

-

N-Dealkylation and O-Dealkylation: While less common for the ethyl group on the carbamate, dealkylation of the isopropoxy group is a plausible pathway.

Phase II Metabolism:

-

The hydroxylated metabolites can undergo conjugation with glucuronic acid or sulfate to form highly water-soluble conjugates that are readily excreted in the urine.

Caption: Hypothesized metabolic pathway for ethyl (4-isopropoxyphenyl)carbamate.

Safety Data Sheet (SDS) - Extrapolated

This SDS is a hypothetical document based on the predicted properties and the known hazards of related carbamates. It should be used for guidance only and replaced with a definitive SDS once experimental data is available.

SAFETY DATA SHEET

Section 1: Identification

-

Product Name: Ethyl (4-isopropoxyphenyl)carbamate

-

Synonyms: Not available

-

Intended Use: For research and development purposes only.

Section 2: Hazard(s) Identification

-

GHS Classification:

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

-

Carcinogenicity (Category 2) - H351: Suspected of causing cancer (based on surrogate data for ethyl carbamate).

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 3) - H402: Harmful to aquatic life.

-

-

GHS Label Elements:

-

Pictograms:

-

Exclamation mark (GHS07)

-

Health hazard (GHS08)

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H351: Suspected of causing cancer.

-

H402: Harmful to aquatic life.

-

-

Precautionary Statements:

-

P201: Obtain special instructions before use.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P308+P313: IF exposed or concerned: Get medical advice/attention.

-

P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

-

-

Section 3: Composition/Information on Ingredients

-

Substance Name: Ethyl (4-isopropoxyphenyl)carbamate

-

CAS Number: Not available

-

Purity: >95%

Section 4: First-Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if symptoms occur.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions (carbon monoxide, carbon dioxide, nitrogen oxides).

Section 6: Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Section 7: Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Section 8: Exposure Controls/Personal Protection

-

Engineering Controls: Use in a well-ventilated area.

-

Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields.

-

Skin Protection: Handle with gloves.

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

-

Section 9: Physical and Chemical Properties

-

See Physicochemical Properties table above.

Section 10: Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Incompatible materials.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Carbon monoxide, Carbon dioxide, Nitrogen oxides.

Section 11: Toxicological Information

-

Acute Toxicity: Harmful if swallowed (predicted).

-

Skin Corrosion/Irritation: No data available.

-

Serious Eye Damage/Irritation: No data available.

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: Suspected of causing cancer (based on surrogate data for ethyl carbamate).[7]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity - Single Exposure: May cause respiratory irritation.

-

Specific Target Organ Toxicity - Repeated Exposure: No data available.

-

Aspiration Hazard: No data available.

Section 12: Ecological Information

-

Toxicity: Harmful to aquatic life (predicted).

-

Persistence and Degradability: No data available.

-

Bioaccumulative Potential: Moderate potential for bioaccumulation based on predicted LogP.

-

Mobility in Soil: No data available.

Section 13: Disposal Considerations

-

Waste Treatment Methods: Dispose of in accordance with local regulations.

Section 14: Transport Information

-

DOT (US): Not regulated.

-

IMDG: Not regulated.

-

IATA: Not regulated.

Section 15: Regulatory Information

-

This product is for research and development use only.

Section 16: Other Information

-

Disclaimer: The information provided in this Safety Data Sheet is correct to the best of our knowledge, information, and belief at the date of its publication.

Experimental Protocols for Toxicological Assessment

For a definitive toxicological profile of ethyl (4-isopropoxyphenyl)carbamate, a battery of in vitro and in vivo tests is required. The following outlines key experimental workflows.

In Vitro Cholinesterase Inhibition Assay

This assay determines the compound's ability to inhibit acetylcholinesterase.

-

Preparation of Reagents:

-

Prepare a stock solution of ethyl (4-isopropoxyphenyl)carbamate in a suitable solvent (e.g., DMSO).

-

Prepare a solution of purified acetylcholinesterase (from electric eel or human recombinant).

-

Prepare a solution of the substrate, acetylthiocholine iodide.

-

Prepare Ellman's reagent (DTNB) for colorimetric detection.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution.

-

Add serial dilutions of the test compound and incubate.

-

Initiate the reaction by adding the substrate and DTNB.

-

Measure the absorbance at 412 nm over time using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity.

-

Caption: Workflow for in vitro cholinesterase inhibition assay.

Ames Test for Mutagenicity

This bacterial reverse mutation assay assesses the mutagenic potential of the compound.

-

Preparation:

-

Prepare various concentrations of ethyl (4-isopropoxyphenyl)carbamate.

-

Use Salmonella typhimurium strains (e.g., TA98, TA100) with and without metabolic activation (S9 mix).

-

-

Procedure:

-

Mix the test compound, bacterial strain, and S9 mix (if applicable).

-

Pour the mixture onto a minimal glucose agar plate.

-

Incubate the plates for 48-72 hours.

-

-

Analysis:

-

Count the number of revertant colonies.

-

A significant, dose-dependent increase in revertant colonies compared to the negative control indicates mutagenicity.

-

Conclusion

The toxicological profile of ethyl (4-isopropoxyphenyl)carbamate remains to be experimentally determined. However, based on its structure as an N-aryl carbamate and the extensive data available for related compounds, particularly ethyl carbamate, a precautionary approach is warranted. The primary acute toxicity concern is likely cholinesterase inhibition, while the potential for carcinogenicity, driven by metabolic activation, cannot be disregarded. The experimental protocols outlined in this guide provide a roadmap for the necessary empirical studies to establish a definitive safety profile for this compound, ensuring its safe handling and informed development in future applications.

References

-

Darvesh, S., Darvesh, K. V., McDonald, R. S., & Martin, E. (2005). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 48(14), 4637–4647. [Link]

-

ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by... [Download Scientific Diagram]. Retrieved from [Link]

-

Krátký, M., Stolaříková, J., Vinšová, J., & Vorčáková, K. (2017). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 22(1), 121. [Link]

-

Kos, J., Karasová, J., Korábečný, J., & Kuča, K. (2016). Proline-Based Carbamates as Cholinesterase Inhibitors. Molecules, 21(11), 1543. [Link]

-

EXTOXNET. (1993). Cholinesterase Inhibition. Oregon State University. [Link]

-

Richards, J. R., & Ko, P. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

CABI Digital Library. (2019). Intoxication with carbamate insecticides and toxicological risk to animals. In CABI Digital Library. [Link]

-

Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida, IFAS Extension. [Link]

-

U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings: Sixth Edition: Chapter 6 Carbamates. [Link]

-

Delaware Health and Social Services. (n.d.). CARBAMATE INSECTICIDES. [Link]

-

PubChem. (n.d.). Phenyl Methylcarbamate. National Center for Biotechnology Information. [Link]

-

Sharma, A., Kumari, R., & Kumar, R. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology, 12, 706497. [Link]

-

PubMed. (2023). Carbamate Toxicity. [Link]

-

ResearchGate. (n.d.). Chapter 10. Metabolism of Organophosphorus and Carbamate Pesticides. [Link]

-

Dorough, H. W. (1973). Metabolism of Carbamate Insecticides. U.S. Environmental Protection Agency. [Link]

-

PubChem. (n.d.). Ethyl isopropylcarbamate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Metabolism/transformation of various carbamate pesticides by fungi. [Link]

-

Wikipedia. (n.d.). Ethyl carbamate. [Link]

-

MDPI. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. [Link]

-

NIST. (n.d.). ethyl ethyl(phenyl)carbamate. [Link]

-

Inchem. (n.d.). ICSC 0314 - ETHYL CARBAMATE. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Ethyl Carbamate (Urethane). [Link]

-

MIT DSpace. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]

-

PubMed. (2021). N-Aryl and N-Alkyl Carbamates from 1 Atmosphere of CO2. [Link]

Sources

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. journals.flvc.org [journals.flvc.org]

- 3. EXTOXNET TIBs - Cholinesterase Inhibition [extoxnet.orst.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. ICSC 0314 - ETHYL CARBAMATE [inchem.org]

- 9. researchgate.net [researchgate.net]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Unveiling the Molecular Landscape: A Technical Guide to Potential Biological Targets of Ethyl (4-isopropoxyphenyl)carbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth exploration of the potential biological targets for ethyl (4-isopropoxyphenyl)carbamate and its derivatives. As a class of compounds, carbamates are well-documented modulators of biological systems, often exerting their effects through the inhibition of key enzymatic pathways. This document will delve into the most probable protein targets, the rationale for their selection based on the carbamate scaffold, and the robust experimental workflows required for their definitive identification and validation. It is important to note that while direct experimental data on ethyl (4-isopropoxyphenyl)carbamate itself is limited in publicly accessible literature, this guide synthesizes information from structurally related compounds to provide a strong foundation for future research endeavors.

The Carbamate Moiety: A Privileged Scaffold for Enzyme Inhibition

The carbamate functional group (-O-CO-NH-) is a cornerstone of many biologically active molecules, including approved drugs and insecticides.[1] Its inherent reactivity and structural similarity to the transition state of substrate hydrolysis for certain enzymes make it a powerful pharmacophore for designing covalent inhibitors. The primary mechanism of action for many carbamates involves the carbamylation of a nucleophilic serine residue within the active site of the target enzyme.[2] This covalent modification incapacitates the enzyme, leading to a disruption of its associated signaling pathway.

Given this well-established mechanism, the most promising biological targets for ethyl (4-isopropoxyphenyl)carbamate derivatives are enzymes that possess a catalytically active serine residue, particularly those belonging to the serine hydrolase superfamily.

High-Priority Target Classes: A Data-Driven Hypothesis

Based on extensive literature analysis of carbamate derivatives, two key signaling pathways and their associated enzymes emerge as high-priority targets for ethyl (4-isopropoxyphenyl)carbamate derivatives: the cholinergic system and the endocannabinoid system.

Cholinesterases: The Classical Carbamate Target

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a hallmark of carbamate activity.[3][4][5][6] These enzymes are crucial for the degradation of the neurotransmitter acetylcholine, and their inhibition leads to an increase in cholinergic signaling. This is the basis for the use of carbamate inhibitors in the treatment of conditions like myasthenia gravis and Alzheimer's disease.[1]

The catalytic mechanism of AChE involves a catalytic triad of serine, histidine, and glutamate residues.[7][8][9] The serine hydroxyl group acts as a nucleophile, attacking the acetyl group of acetylcholine. Carbamates, including potentially ethyl (4-isopropoxyphenyl)carbamate derivatives, can act as pseudosubstrates, leading to the carbamylation of this active site serine and rendering the enzyme inactive.[2]

Endocannabinoid Hydrolases: Emerging Targets for Carbamates

The endocannabinoid system is a crucial neuromodulatory system involved in pain, inflammation, mood, and appetite. The primary enzymes responsible for the degradation of the endocannabinoid signaling lipids, anandamide (AEA) and 2-arachidonoylglycerol (2-AG), are the serine hydrolases Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), respectively.[7][10]

Recent research has highlighted that carbamate derivatives are potent inhibitors of both FAAH and MAGL.[7][9][10] Inhibition of these enzymes leads to an increase in the levels of endocannabinoids, which can have therapeutic benefits.

Both FAAH and MAGL are serine hydrolases with a catalytic triad in their active sites.[11][12] The mechanism of inhibition by carbamates is believed to be through the covalent modification of the catalytic serine residue, similar to the mechanism observed with cholinesterases.[8]

Table 1: Inhibitory Activity of Structurally Related Carbamate Derivatives

| Compound Class | Target Enzyme | IC50 Value | Reference |

| Phenyl carbamates | MAGL | 19 nM | [7] |

| Benzyl carbamates | FAAH | 55 nM | [7] |

| O-Aromatic (thio)carbamates | AChE | 38.98 µM | [4] |

| O-Aromatic (thio)carbamates | BChE | 1.60 µM | [4] |

| N-phenylcarbamates | eeAChE | - | [5] |

| N-phenylcarbamates | eqBChE | - | [5] |

Note: IC50 values are a measure of the concentration of a substance needed to inhibit a biological process by half and are a common metric for the potency of an inhibitor.[13] The data presented here for analogous compounds suggests that ethyl (4-isopropoxyphenyl)carbamate derivatives could exhibit potent inhibitory activity against these serine hydrolases.

Experimental Workflows for Target Identification and Validation

To definitively identify the biological targets of ethyl (4-isopropoxyphenyl)carbamate derivatives, a multi-pronged experimental approach is essential. The following workflows represent the gold standard in the field of chemical biology and drug discovery for target deconvolution.

Affinity-Based Approaches

Affinity-based methods rely on the specific interaction between a small molecule and its protein target.[14][15]

This is a powerful technique to isolate and identify binding partners of a compound of interest from a complex biological sample, such as a cell lysate.

Detailed Protocol for Affinity Chromatography-Mass Spectrometry:

-

Probe Synthesis: Synthesize a derivative of ethyl (4-isopropoxyphenyl)carbamate with a linker arm suitable for immobilization (e.g., a terminal amine or carboxylic acid).

-

Immobilization: Covalently attach the linker-modified compound to a solid support, such as agarose or magnetic beads.

-

Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue. Ensure the lysis buffer maintains protein integrity and activity.

-

Incubation: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.

-

Washing: Thoroughly wash the beads with a suitable buffer to remove non-specifically bound proteins.[16]

-

Elution: Elute the specifically bound proteins from the beads using a competitive ligand, a change in pH, or a denaturing agent.[16]

-

Protein Separation and Identification: Separate the eluted proteins by SDS-PAGE and visualize them by staining. Excise the protein bands of interest and identify them using mass spectrometry (LC-MS/MS).[17][18]

Chemical Proteomics: Activity-Based Protein Profiling (ABPP)

ABPP is a functional proteomic technology that utilizes chemical probes to profile the activity of entire enzyme families directly in native biological systems.[11][19][20][21] This technique is particularly well-suited for identifying serine hydrolase targets of carbamate inhibitors.

Detailed Protocol for Competitive Activity-Based Protein Profiling:

-

Sample Preparation: Prepare proteomes from cells or tissues treated with either the ethyl (4-isopropoxyphenyl)carbamate derivative or a vehicle control.

-

Probe Labeling: Treat the proteomes with a broad-spectrum, irreversible serine hydrolase activity-based probe (e.g., a fluorophosphonate probe tagged with biotin or a clickable alkyne). The carbamate derivative will compete with the probe for binding to its target enzymes.

-

Enrichment: If a biotinylated probe is used, enrich the probe-labeled proteins using streptavidin affinity chromatography.

-

Sample Preparation for MS: Digest the enriched proteins into peptides.

-

LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative mass spectrometry.

-

Data Analysis: Identify and quantify the proteins that show reduced labeling by the activity-based probe in the presence of the carbamate derivative. These proteins are the candidate targets.

Target Validation: Enzymatic Assays

Once potential targets have been identified, their interaction with the ethyl (4-isopropoxyphenyl)carbamate derivatives must be validated and characterized using in vitro enzymatic assays.

These assays are highly sensitive and suitable for high-throughput screening.[22][23][24][25][26] They rely on a fluorogenic substrate that produces a fluorescent signal upon enzymatic cleavage.

Detailed Protocol for a Fluorescence-Based Hydrolase Inhibition Assay:

-

Reagent Preparation: Prepare a solution of the purified target enzyme (e.g., recombinant human FAAH or AChE), a fluorogenic substrate, and the ethyl (4-isopropoxyphenyl)carbamate derivative at various concentrations.

-

Assay Setup: In a microplate, combine the enzyme and the inhibitor and pre-incubate for a defined period.

-

Initiate Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a plate reader.

-

Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This guide has outlined a rational, evidence-based approach to identifying the potential biological targets of ethyl (4-isopropoxyphenyl)carbamate derivatives. The strong precedent for carbamates as inhibitors of serine hydrolases points towards acetylcholinesterase, butyrylcholinesterase, fatty acid amide hydrolase, and monoacylglycerol lipase as primary candidates for investigation. The detailed experimental workflows provided herein offer a clear roadmap for researchers to not only validate these hypothesized targets but also to uncover novel protein interactions.

Future research should focus on the synthesis of tagged derivatives of ethyl (4-isopropoxyphenyl)carbamate for use in affinity-based and activity-based proteomics experiments. Subsequent validation of identified targets through rigorous enzymatic and cell-based assays will be crucial for elucidating the mechanism of action of this class of compounds and exploring their therapeutic potential.

References

-

Jaiswal, S., Gupta, G., & Ayyannan, S. R. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Archiv der Pharmazie, 355(9), 2200135. [Link]

-

Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 13(8), 855–863. [Link]

-

Labar, G., Bauvois, C., & Michaux, C. (2010). Crystal structure of the human monoacylglycerol lipase, a key actor in endocannabinoid signaling. Chembiochem : a European journal of chemical biology, 11(3), 343–346. [Link]

-

Jaiswal, S., Gupta, G., & Ayyannan, S. R. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Semantic Scholar. [Link]

-

Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Carbamate FAAH inhibitors. ResearchGate. [Link]

-

Ahn, K., Johnson, D. S., Mileni, M., Behnke, M., Dambacher, J., Fotsch, C., ... & Cravatt, B. F. (2009). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Journal of medicinal chemistry, 52(1), 1–13. [Link]

-

Ho, W., & Thompson, D. (2018). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. Journal of medicinal chemistry, 61(9), 4059–4075. [Link]

-

Jaiswal, S., Gupta, G., & Ayyannan, S. R. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. ResearchGate. [Link]

-

Niphakis, M. J., Cognetta, A. B., 3rd, Chang, J. W., Buczynski, M. W., Parsons, L. H., Byrne, F., ... & Cravatt, B. F. (2012). Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates. Journal of the American Chemical Society, 134(18), 7892–7895. [Link]

-

Armirotti, A., & Bertorelli, R. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International journal of molecular sciences, 23(23), 14757. [Link]

-

Conduct Science. (2019, June 26). Affinity Chromatography Protocol. Conduct Science. [Link]

-

Aryal, S. (2022, March 31). Affinity Chromatography: Principle, Parts, Steps, Uses. Microbe Notes. [Link]

- Šilar, M., & Kuneš, J. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current pharmaceutical design, 25(25), 2748–2766.

-

protocols.io. (2022, June 23). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. protocols.io. [Link]

-

Scribd. (n.d.). Activity-Based Protein Profiling Guide. Scribd. [Link]

-

Willems, L. I., Overkleeft, H. S., & van Kasteren, S. I. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 10, 1035973. [Link]

-

Armirotti, A., & Bertorelli, R. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. [Link]

-

Sanman, L. (2022, June 9). Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist. Bitesize Bio. [Link]

-

ResearchGate. (n.d.). Graphical representation of calculated IC50 value for the compounds... ResearchGate. [Link]

-

EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry. EMBL-EBI. [Link]

-

ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by... ResearchGate. [Link]

-

Armirotti, A., & Bertorelli, R. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. AIR Unimi. [Link]

-

Greig, N. H., Utsuki, T., Ingram, D. K., & Lahiri, D. K. (2005). INHIBITION OF HUMAN ACETYL- AND BUTYRYLCHOLINESTERASE BY NOVEL CARBAMATES OF (−)- AND (+)-TETRAHYDROFUROBENZOFURAN AND METHANOBENZODIOXEPINE. Medicinal chemistry (Shariqah (United Arab Emirates)), 1(5), 413–422. [Link]

-

Steinweg, M., & McMahon, S. (2012, January 9). Microplate Enzyme Assay Using Fluorescence. Colorado State University. [Link]

-

Zhang, H., Liu, Y., Wu, J., Zhang, C., Zhang, P., Wang, H., ... & Liu, W. (2020). Synthesis, Crystal Structure, Biological Evaluation and in Silico Studies on Novel (E)-1-(Substituted Benzylidene)-4-(3-isopropylphenyl)thiosemicarbazone Derivatives. Molecules (Basel, Switzerland), 25(18), 4278. [Link]

-

ResearchGate. (n.d.). IC50 values of compounds 1–7, four of the corresponding ethyl esters, and the positive controls Meldonium and MeGBB. ResearchGate. [Link]

-

Wadell, W. J., Marlowe, C., & Pierce, W. M., Jr (1989). Ethyl carbamate metabolism: in vivo inhibitors and in vitro enzymatic systems. Drug metabolism and disposition: the biological fate of chemicals, 17(5), 527–533. [Link]

-

Krátký, M., Štěpánková, Š., Vorčáková, K., Švarcová, M., & Vinšová, J. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules (Basel, Switzerland), 21(2), 191. [Link]

-

Science.gov. (n.d.). ic50 values calculated: Topics by Science.gov. Science.gov. [Link]

-

Štěpánková, Š., Pejchal, V., Vorčáková, K., & Mikušková, A. (2018). Synthesis and characterization of new inhibitors of cholinesterases based on N-phenylcarbamates: In vitro study of inhibitory effect, type of inhibition, lipophilicity and molecular docking. Bioorganic chemistry, 78, 296–306. [Link]

-

Wikipedia. (n.d.). IC50. Wikipedia. [Link]

-

Krátký, M., Štěpánková, Š., Vorčáková, K., Švarcová, M., & Vinšová, J. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. PubMed. [Link]

Sources

- 1. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. KEGG PATHWAY Database [genome.jp]

- 4. Ethyl isopropylcarbamate | C6H13NO2 | CID 17433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. ethyl ethyl(phenyl)carbamate [webbook.nist.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Catalytic Reaction Mechanism of Acetylcholinesterase Determined by Born-Oppenheimer ab initio QM/MM Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. study.com [study.com]

- 10. researchgate.net [researchgate.net]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Crystal structure of the human monoacylglycerol lipase, a key actor in endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ICSC 0314 - ETHYL CARBAMATE [inchem.org]

- 14. researchgate.net [researchgate.net]

- 15. semanticscholar.org [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. rcsb.org [rcsb.org]

- 18. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]

- 19. unifr.ch [unifr.ch]

- 20. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CHOLINERGIC CIRCUITS AND SIGNALING IN THE PATHOPHYSIOLOGY OF SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Recrystallization Techniques for the Purification of Ethyl (4-isopropoxyphenyl)carbamate

Introduction: The Critical Role of Purity for Ethyl (4-isopropoxyphenyl)carbamate in Research and Development

Ethyl (4-isopropoxyphenyl)carbamate is a carbamate derivative with potential applications in pharmaceutical and materials science. As with any active pharmaceutical ingredient (API) or advanced material precursor, achieving a high degree of purity is paramount. The presence of impurities, even in trace amounts, can significantly impact the compound's efficacy, safety, and physical properties. Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system.

This comprehensive guide provides detailed protocols and expert insights into the recrystallization of ethyl (4-isopropoxyphenyl)carbamate. It is designed for researchers, scientists, and drug development professionals to establish robust and reproducible purification workflows. The methodologies described herein are grounded in the fundamental principles of solubility and crystal lattice formation, ensuring a self-validating approach to achieving high-purity ethyl (4-isopropoxyphenyl)carbamate.

Foundational Principles: The Science of Recrystallization

Recrystallization is predicated on the principle that most solid compounds are more soluble in a hot solvent than in the same solvent when it is cold. This differential solubility allows for the separation of the desired compound from impurities. The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. Conversely, impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

The process involves dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, leaving the impurities dissolved in the mother liquor.

Solvent Selection: The Cornerstone of a Successful Recrystallization

The choice of solvent is the most critical variable in developing a recrystallization protocol. An ideal solvent for ethyl (4-isopropoxyphenyl)carbamate should exhibit the following characteristics:

-

Significant solubility difference: The compound should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

-

Inertness: The solvent should not react with the compound.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

-

Non-toxic and cost-effective: Safety and economic considerations are crucial in a laboratory and manufacturing setting.

-

Crystal quality: The solvent should promote the formation of well-defined, easily filterable crystals.

Based on the carbamate structure and the presence of both polar (carbamate) and non-polar (isopropoxyphenyl) moieties, a range of solvents with varying polarities should be considered.

Physicochemical Properties of Ethyl (4-isopropoxyphenyl)carbamate

| Property | Estimated Value/Characteristic | Rationale |

| Appearance | White to off-white crystalline solid | Typical for carbamate compounds.[1] |

| Molecular Weight | 223.27 g/mol | Calculated from the chemical formula: C12H17NO3. |

| Melting Point | Likely > 50°C and < 150°C | Higher than ethyl carbamate due to increased molecular weight and aromatic ring. |

| Solubility | Soluble in moderately polar to non-polar organic solvents (e.g., toluene, ethyl acetate, acetone, dichloromethane). Sparingly soluble in water and non-polar aliphatic hydrocarbons (e.g., hexanes). | The isopropoxyphenyl group imparts significant non-polar character, while the carbamate group provides some polarity. |

Recrystallization Protocols for Ethyl (4-isopropoxyphenyl)carbamate

Two primary recrystallization techniques are presented here: the single-solvent method and the multi-solvent (solvent/anti-solvent) method. The choice between these methods will depend on the specific impurity profile of the crude material and the desired crystal morphology.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward recrystallization technique and is often the first approach. Toluene is a suitable starting solvent for this protocol based on its ability to dissolve many organic compounds at elevated temperatures and its relatively low polarity, which should favor the crystallization of the moderately polar ethyl (4-isopropoxyphenyl)carbamate upon cooling. A similar procedure has been successfully used for the recrystallization of related compounds.[3]

4.1.1. Materials and Equipment

-

Crude ethyl (4-isopropoxyphenyl)carbamate

-

Toluene (reagent grade)

-

Erlenmeyer flasks (at least two)

-

Heating source (hot plate with magnetic stirring)

-

Magnetic stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

-

Spatula

-

Watch glass

4.1.2. Step-by-Step Methodology

Caption: Single-Solvent Recrystallization Workflow.

-

Dissolution: Place the crude ethyl (4-isopropoxyphenyl)carbamate in an Erlenmeyer flask with a magnetic stir bar. Add a small amount of toluene and begin heating and stirring. Continue to add toluene portion-wise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.

-

Hot Filtration (if necessary): If any insoluble impurities are observed in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done rapidly to prevent premature crystallization in the funnel.

-

Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold toluene to remove any adhering mother liquor. Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature well below the melting point.

Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is useful when a single solvent that meets all the criteria for recrystallization cannot be found. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding an "anti-solvent" (in which it is poorly soluble) to induce crystallization. For ethyl (4-isopropoxyphenyl)carbamate, a combination of a moderately polar solvent like ethyl acetate or dichloromethane and a non-polar anti-solvent like hexanes could be effective. Similar solvent systems are used in the purification of other carbamates.[4][5]

4.2.1. Materials and Equipment

-

Crude ethyl (4-isopropoxyphenyl)carbamate

-

Ethyl acetate (reagent grade)

-

Hexanes (reagent grade)

-

Erlenmeyer flask

-

Heating source (hot plate with magnetic stirring)

-

Magnetic stir bar

-

Pipette or dropping funnel

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

-

Spatula

-

Watch glass

4.2.2. Step-by-Step Methodology

Caption: Decision Tree for Recrystallization Method Selection.

-

Dissolution: Dissolve the crude ethyl (4-isopropoxyphenyl)carbamate in the minimum amount of warm ethyl acetate in an Erlenmeyer flask with stirring.

-

Addition of Anti-Solvent: While stirring the solution at room temperature or slightly elevated temperature, slowly add hexanes dropwise. The addition of the anti-solvent will decrease the overall solubility of the compound.

-

Inducing Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of crystallization. If the solution becomes too cloudy, add a small amount of the "good" solvent (ethyl acetate) until it becomes clear again.

-

Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.

-

Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of the solvent and anti-solvent. Dry the crystals under vacuum.

Purity Assessment

The purity of the recrystallized ethyl (4-isopropoxyphenyl)carbamate should be assessed using appropriate analytical techniques.

-

Melting Point Analysis: A sharp melting point range close to the literature value (if available) is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

-

Thin-Layer Chromatography (TLC): TLC can be used to compare the purity of the crude and recrystallized material. A single spot for the recrystallized product indicates a significant reduction in impurities.

-

Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of any remaining impurities.

Troubleshooting Common Recrystallization Issues

| Problem | Possible Cause(s) | Solution(s) |

| No crystals form upon cooling. | Too much solvent was used. The compound is highly soluble even in the cold solvent. | - Evaporate some of the solvent and try to cool again.- If using a single solvent, try a different, less polar solvent.- If using a multi-solvent system, add more anti-solvent. |

| Oiling out (product separates as a liquid). | The boiling point of the solvent is higher than the melting point of the compound. The solution is too saturated. | - Use a lower-boiling solvent.- Reheat the solution to dissolve the oil, add more solvent, and cool slowly. |

| Low recovery of purified product. | Too much solvent was used. Premature crystallization during hot filtration. The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent.- Ensure the filtration apparatus is pre-warmed.- Cool the filtrate in an ice bath for a longer period. |

| Colored impurities remain in the crystals. | The impurity is co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can also adsorb the product).- A second recrystallization may be necessary. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle organic solvents with care, as they are often flammable and can be toxic.[6]

-

Be aware that carbamates as a class of compounds can have biological activity. Ethyl carbamate itself is a suspected carcinogen.[7][8] Although the toxicological properties of ethyl (4-isopropoxyphenyl)carbamate are not well-defined, it should be handled with caution.

Conclusion

The recrystallization protocols detailed in this guide provide a robust framework for the purification of ethyl (4-isopropoxyphenyl)carbamate. By carefully selecting the appropriate solvent system and meticulously following the outlined procedures, researchers can consistently obtain high-purity material essential for reliable and reproducible scientific outcomes. The principles and techniques described are broadly applicable to the purification of other solid organic compounds, making this a valuable resource for any chemistry laboratory.

References

-

Organic Syntheses. (n.d.). Notes. Retrieved February 16, 2026, from [Link]

-

Wikipedia. (2024, December 17). Ethyl carbamate. Retrieved February 16, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl isopropylcarbamate. PubChem. Retrieved February 16, 2026, from [Link]

-

International Programme on Chemical Safety. (2021). ICSC 0314 - ETHYL CARBAMATE. INCHEM. Retrieved February 16, 2026, from [Link]

-

National Center for Biotechnology Information. (2012). PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE. PMC. Retrieved February 16, 2026, from [Link]

-

U.S. Environmental Protection Agency. (1999, December). Ethyl Carbamate (Urethane). Retrieved February 16, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). ethyl ethyl(phenyl)carbamate. NIST Chemistry WebBook. Retrieved February 16, 2026, from [Link]

-

Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved February 16, 2026, from [Link]

Sources

- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. PREPARATION OF ISOPROPYL 2-DIAZOACETYL(PHENYL)CARBAMATE - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. fishersci.com [fishersci.com]

- 7. ICSC 0314 - ETHYL CARBAMATE [inchem.org]

- 8. epa.gov [epa.gov]

mass spectrometry fragmentation patterns of ethyl (4-isopropoxyphenyl)carbamate

[1][2]

Troubleshooting & Validation

| Issue | Observation | Root Cause | Corrective Action |

| Missing Parent Ion (GC) | Spectrum shows only m/z 177 and 151.[2][1] | Thermal degradation in injector port.[1][5] | Switch to Protocol A (LC-MS) or use Cool On-Column injection at <50°C. |

| Low Sensitivity (ESI) | Poor signal for m/z 224.[2][1] | Ion suppression or wrong pH.[1] | Ensure mobile phase is acidic (0.1% Formic Acid) to protonate the amide nitrogen.[1] |

| Isobaric Interference | Confusion with N-propyl isomer. | Isopropyl vs. n-propyl ether.[2][1] | Monitor m/z 182. Loss of 42 Da (Propene) is specific to isopropyl; n-propyl loses 29 Da (Ethyl radical) or 43 Da (Propyl).[2][1] |

References

-

Metzger, J., et al. (2025).[1] Fragmentation mechanisms of N-aryl carbamates in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link][2]

-

National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectrum of 4-Isopropoxyaniline (Hydrolysis Product). NIST Chemistry WebBook.[1] [Link][2]

-

Dyer, E., & Wright, G. C. (1959).[1][6] Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society.[1][6] [Link]

-

Yin, W., et al. (2006).[1][7] The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions. Amino Acids.[1][7][8][9] [Link]

Sources

- 1. 4-Isopropoxyaniline | C9H13NO | CID 82112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. scispec.co.th [scispec.co.th]

- 4. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The fragmentation mechanism of beta-(N-alkyl/arylamino)-alpha,beta-unsaturated carboxylates under electrospray ionization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-Isopropylaniline | C9H13N | CID 7464 - PubChem [pubchem.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing temperature and pressure for ethyl (4-isopropoxyphenyl)carbamate stability

Current Status: Online Ticket ID: OPT-T-P-ISO-04 Subject: Thermodynamic & Kinetic Stabilization of N-Aryl Carbamates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

Welcome to the Stability Optimization Support Center. You are likely processing Ethyl (4-isopropoxyphenyl)carbamate , a substituted N-aryl carbamate.[1]

The Central Challenge: This molecule presents a classic process chemistry paradox. To isolate it (e.g., crystallization, drying), you must remove solvent, often requiring heat and vacuum.[1] However, N-aryl carbamates are thermally liable to reversible dissociation into isocyanates and alcohol.[1]

The Rule of Thumb:

"Vacuum drives the equilibrium to destruction."

While vacuum lowers the boiling point of your solvent, it also actively removes the ethanol byproduct of decomposition, shifting the equilibrium toward the unstable isocyanate (Le Chatelier’s Principle). Your optimization strategy must balance solvent removal kinetics against dissociation thermodynamics .[1]

Mechanism of Instability

To troubleshoot, you must understand the enemy.[1] This compound degrades via two distinct pathways depending on the environment.[1]

Pathway A: Thermal Dissociation (Dry Conditions)

Under heat, the carbamate linkage cleaves to form 4-isopropoxyphenyl isocyanate and ethanol .[1]

-

Critical Factor: This is reversible.[1] If ethanol remains trapped (closed system), the carbamate reforms.[1] If ethanol is removed (vacuum drying/open system), the degradation becomes irreversible.[1]

Pathway B: Hydrolysis (Wet Conditions)

In the presence of moisture, particularly at pH > 7, the compound undergoes E1cB elimination or direct nucleophilic attack, yielding the aniline derivative (4-isopropoxyaniline), CO₂, and ethanol.[1]

Figure 1: Dual degradation pathways.[1] The red path (Thermal) is driven by vacuum processing; the green path (Hydrolysis) is driven by moisture and pH.

Optimization Protocols

Protocol A: Determining the "Safe Zone" (TGA/DSC)

Before scaling up drying or reaction temperatures, you must define the onset of dissociation.

Objective: Identify

-

Instrument: TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).[1]

-

Sample Prep: 5–10 mg dry sample, crimped aluminum pan (pinhole for volatiles).

-

Ramp: 5°C/min from 25°C to 250°C under Nitrogen (50 mL/min).

-

Data Interpretation:

Protocol B: Vacuum Drying Optimization

Issue: You need to dry the product, but high vacuum is lowering the yield.

The Logic: Standard vacuum drying (e.g., < 10 mbar) strips ethanol.[1] If the temperature is near the dissociation point, you are "pulling" the molecule apart.

Step-by-Step Optimization:

-

Set Temperature: Start at

(or -

Pressure Tamping: Do not go to full vacuum immediately.[1]

-

Endpoint Control: Monitor weight loss. Stop immediately when theoretical solvent mass is removed.[1]

-

Inert Sweep: If possible, use a gentle stream of dry Nitrogen rather than deep vacuum.[1] This removes solvent via partial pressure reduction without the aggressive "pull" of high vacuum.

Troubleshooting Matrix (FAQ)

| Symptom | Probable Cause | Mechanism | Corrective Action |

| Yellowing during drying | Oxidation of Aniline impurity | Thermal dissociation produced isocyanate; moisture hydrolyzed it to aniline; aniline oxidized. | Reduce T, Increase P. Switch to |

| Loss of Yield (Mass Balance) | Sublimation or Volatilization | Low molecular weight carbamates can sublime under high vacuum.[1] | Check Cold Trap. If white crystals appear in the trap, pressure is too low.[1] Maintain |

| "Wet" looking solid after drying | Melt/Eutectic formation | Processing | Staged Drying. Dry at |

| New impurity at RRT ~0.8 | Isocyanate formation | Thermal dissociation.[1] | Quench Test. Add methanol. If impurity converts to Methyl carbamate analog, it was isocyanate.[1] |

| Purity drops in aqueous buffer | Base-catalyzed Hydrolysis | E1cB elimination mechanism.[1] | Adjust pH. Maintain |

Process Logic Map

Use this decision tree to determine your drying parameters.

Figure 2: Decision logic for setting temperature and pressure parameters.

References

-

Thermal Decomposition Kinetics

-

Thorne, M. P.[1][2][3][4] (1967).[1] "The thermal decomposition of N-arylcarbamates." Canadian Journal of Chemistry.[1][5][6] This seminal work establishes the first-order kinetics and the retarding effect of electron-donating groups (like isopropoxy) on decomposition compared to electron-withdrawing groups.

-

[1]

-

-

Hydrolysis Mechanisms

-

General Stability Data

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for Ethyl (4-isopropoxyphenyl)carbamate before handling.

Sources

- 1. Ethyl carbamate - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. ruccs.rutgers.edu [ruccs.rutgers.edu]

- 4. The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

resolving peak tailing in HPLC analysis of ethyl (4-isopropoxyphenyl)carbamate

Welcome to the technical support guide for resolving peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of ethyl (4-isopropoxyphenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with asymmetrical peak shapes. Poor peak symmetry can significantly compromise the accuracy and reliability of your quantitative results.[1][2] This guide provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common causes to more complex interactions.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for my analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing occurs when the latter half of the peak is broader than the front half, creating an asymmetrical "tail."[3] This is not merely a cosmetic issue; it indicates underlying problems in your chromatographic system or method.[2]

Peak tailing negatively impacts your analysis by:

-

Reducing Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately identify all components in your sample.[4]

-

Compromising Quantification: Asymmetry complicates peak integration, leading to inconsistent and inaccurate measurements of the analyte's concentration.[2]

-

Lowering Sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low-level analytes.

-

Indicating Method Instability: Tailing can signal issues like column degradation or secondary chemical interactions that affect the robustness and reproducibility of your method.[2]

The degree of tailing is often quantified using the USP Tailing Factor (Tf) or the Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered tailing.[4]

Q2: I'm seeing peak tailing specifically with ethyl (4-isopropoxyphenyl)carbamate. What are the most likely causes?

A2: Ethyl (4-isopropoxyphenyl)carbamate, like other carbamates, possesses functional groups that make it susceptible to specific interactions within the HPLC system, leading to peak tailing. The most common causes can be categorized into a troubleshooting hierarchy.

Below is a logical workflow to diagnose the root cause of peak tailing for your compound.

Caption: Troubleshooting workflow for peak tailing.

The primary suspects for a polar compound like ethyl (4-isopropoxyphenyl)carbamate are:

-

Secondary Silanol Interactions: This is the most common cause. The basic nitrogen in the carbamate functional group can interact strongly with acidic residual silanol groups (Si-OH) on the surface of silica-based columns.[4][5] This secondary retention mechanism is slower and leads to tailing.[6]

-

Mobile Phase pH: If the mobile phase pH is not optimized, it can exacerbate silanol interactions.[7]

-

Metal Chelation: The analyte may interact with trace metal contaminants within the column's silica packing or from stainless-steel components of the HPLC system.[1][8]

-

Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, causing peak distortion.[6][9]

Troubleshooting Guide: A Deeper Dive

Q3: How do I know if secondary silanol interactions are the problem, and how can I fix it?

A3: Secondary interactions with silanol groups are highly probable for your analyte due to its carbamate structure. These interactions occur because unreacted, accessible silanol groups on the silica surface can act as secondary retention sites, particularly for basic compounds.[1][4] At a mobile phase pH above ~3, these silanols become ionized (Si-O⁻) and can strongly interact with any positively charged portion of your analyte, causing peak tailing.[2][10]

Caption: Interaction between analyte and a surface silanol group.

Troubleshooting Steps & Solutions:

-

Adjust Mobile Phase pH: This is the simplest and most effective solution. By lowering the mobile phase pH to 3 or below, you ensure the silanol groups are fully protonated (Si-OH) and not ionized.[4][7] This minimizes the strong ionic interaction that causes tailing.

Experimental Protocol: Mobile Phase pH Adjustment Objective: To suppress silanol ionization and improve peak shape. Step 1: Prepare your aqueous mobile phase (e.g., water or a buffer) and organic modifier (e.g., acetonitrile or methanol). Step 2: Before mixing, adjust the pH of the aqueous component to pH 2.5-3.0 using an appropriate acid (e.g., formic acid or phosphoric acid). Note: Always adjust pH before adding the organic solvent. Step 3: Prepare a series of mobile phases with slightly different pH values (e.g., pH 2.5, 2.8, 3.0) to find the optimal condition for peak symmetry. Step 4: Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample. Step 5: Analyze the resulting chromatograms for improvements in the tailing factor. -

Use Mobile Phase Additives: If pH adjustment is insufficient or undesirable (e.g., for stability reasons), a basic additive can be used to compete with your analyte for the active silanol sites.

-

Triethylamine (TEA): Historically, adding a small concentration of TEA (e.g., 0.05-0.1%) to the mobile phase was a common strategy.[11] The positively charged TEA effectively "blocks" the negatively charged silanol sites, preventing them from interacting with the analyte.[11] However, TEA can be difficult to remove from the column and system and may cause baseline disturbances.[11]

-

-

Select a More Inert Column: Modern HPLC columns are designed to minimize silanol activity.[1] If you are using an older "Type A" silica column, switching to a newer one can solve the problem instantly.

| Column Type Comparison | Features | Best For |

| High-Purity "Type B" Silica | Contains significantly fewer acidic silanols and trace metal impurities.[1] | General purpose, good starting point for most methods. |

| End-Capped Columns | Residual silanols are chemically bonded with a small silane (e.g., trimethylsilyl group) to make them inert.[4][12] | Excellent for reducing tailing of basic compounds like carbamates. |

| Polar-Embedded Columns | Contain a polar group (e.g., carbamate or amide) embedded near the base of the C18 chain.[13] | Offers alternative selectivity and good peak shape for polar analytes, even with 100% aqueous mobile phases.[13][14] |

| Hybrid Particle Columns | Made from a silica-organic hybrid material that is more resistant to high pH and has lower silanol activity. | Provides excellent peak shape and longer column lifetime, especially at neutral or higher pH. |

Q4: I've adjusted the pH, but my peak is still tailing. Could there be an issue with metal chelation?

A4: Yes, this is an advanced but important consideration. If your analyte has chelating properties, it can interact with trace metal ions present in the silica matrix of the column or leached from stainless steel components like frits and tubing.[7][8] This interaction acts as another secondary retention mechanism, causing significant peak tailing that is not resolved by pH adjustment alone.[8] Biocompatible or iron-free HPLC systems can also leach titanium ions, which are known to cause tailing for certain compounds.[8][15]

Troubleshooting Steps & Solutions:

-

Use a Chelating Agent: Add a small amount of a chelating agent, like Ethylenediaminetetraacetic acid (EDTA), to your mobile phase (e.g., 0.1 mM).[7] The EDTA will preferentially bind to the metal ions, effectively shielding them from your analyte.[8]

-

Use Metal-Free or Inert Hardware: For methods that are consistently problematic, switching to hardware designed to minimize metal interactions can be a permanent solution. This includes using PEEK tubing and fittings and columns with metal-free hardware (e.g., titanium or specialized coated steel).[16] Waters MaxPeak Premier columns, for example, utilize surfaces designed to minimize analyte/surface interactions.[17]

Q5: What other method or system parameters should I check?

A5: Beyond chemical interactions, several other factors can contribute to peak tailing.

-

Column Overload: Injecting too high a concentration or too large a volume can lead to tailing.[9]

-

Solution: Perform a loading study. Systematically reduce your sample concentration or injection volume by 50% and observe the effect on peak shape. If the tailing improves, you were likely overloading the column.[18]

-

-

Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[9][18]

-

Solution: Ideally, dissolve your sample in the initial mobile phase.[19] If solubility is an issue, use the weakest solvent possible that will still dissolve your sample.

-

-

Extra-Column Dead Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause the peak to broaden and tail after it has been separated on the column.[2][20]

-

Solution: Use tubing with a narrow internal diameter (e.g., 0.005"). Ensure all fittings are properly connected (e.g., ferrules are seated correctly) to eliminate any voids.[10]

-

-

Column Degradation: A void at the head of the column, caused by dissolving silica or mechanical shock, can create a non-uniform flow path, leading to tailing for all peaks.[21]

-

Solution: If all peaks in your chromatogram are tailing, this is a likely cause. Try reversing and flushing the column (if permitted by the manufacturer). If this doesn't help, the column may need to be replaced.[21]

-

References

-

Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

-

Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

-

Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved February 12, 2026, from [Link]

-

LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. [Link]

-

Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. [Link]

-

The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. [Link]

-

Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? Retrieved February 12, 2026, from [Link]

-

LCGC. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

-

SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]

-

Waters Knowledge Base. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity?[Link]

-

LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail? Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?[Link]

-

Pittcon. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. [Link]

-

ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

-

Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

-

MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]

-

HPLC-Today. (2020). TO ADD OR NOT TO ADD. [Link]

-

YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. [Link]

-